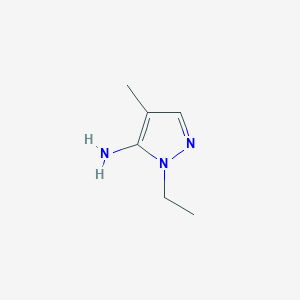

1-Ethyl-4-methyl-1H-pyrazol-5-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethyl-4-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-9-6(7)5(2)4-8-9/h4H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWLCRAUUAFQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625730 | |

| Record name | 1-Ethyl-4-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3702-13-4 | |

| Record name | 1-Ethyl-4-methyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3702-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3702-13-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1 Ethyl 4 Methyl 1h Pyrazol 5 Amine and Its Derivatives

Direct Synthesis Strategies of 1-Ethyl-4-methyl-1H-pyrazol-5-amine

The direct synthesis of this compound primarily relies on the construction of the pyrazole (B372694) ring from acyclic precursors. These methods are designed to be efficient and allow for the introduction of the desired substituents at specific positions on the heterocyclic core.

Condensation/Reduction Reaction Sequences for Pyrazole Amine Formation

A prevalent strategy for synthesizing 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine (B178648) derivative, followed by cyclization. nih.gov This reaction sequence is a variation of the well-established Knorr pyrazole synthesis. chim.it The initial step is the nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the other nitrogen atom on the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. nih.gov

In a specific context for a related compound, the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester is achieved by reacting a 40% methyl hydrazine aqueous solution with ethoxy methylene (B1212753) ethyl cyanoacetate (B8463686) in toluene. google.com This process highlights the use of readily available starting materials. google.com

Another approach involves a one-pot, two-step synthesis of related N-pyrazolyl amines through a condensation/reduction sequence. researchgate.net This method starts with the condensation of a 5-aminopyrazole with an aldehyde to form an imine, which is then reduced in situ to the corresponding amine. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| β-Ketonitrile | Hydrazine | 5-Aminopyrazole | Condensation/Cyclization | nih.gov |

| Ethoxy methylene ethyl cyanoacetate | Methyl hydrazine | 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester | Condensation/Cyclization | google.com |

| 5-Aminopyrazole | Aldehyde | N-Pyrazolyl imine (intermediate) | Condensation | researchgate.net |

| N-Pyrazolyl imine | Reducing agent | N-Pyrazolyl amine | Reduction | researchgate.net |

Exploration of Solvent-Free Reaction Conditions in Synthesis

Solvent-free reaction conditions are increasingly explored in chemical synthesis to enhance efficiency and reduce environmental impact. For the synthesis of pyrazole derivatives, these conditions can lead to shorter reaction times and higher yields.

One notable example is the one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, which is achieved through a solvent-free condensation/reduction reaction sequence. researchgate.net This reaction proceeds by the in-situ formation of an imine from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, followed by reduction. researchgate.net The absence of a solvent simplifies the work-up procedure and aligns with the principles of green chemistry.

Multicomponent reactions under solvent-free conditions have also been utilized to produce pyrazolo[3,4-b]pyridines, demonstrating the versatility of this approach for constructing complex heterocyclic systems. nih.gov

Reductive Amination Protocols in Pyrazole Synthesis

Reductive amination is a powerful and widely used method in organic synthesis for the formation of C-N bonds. ineosopen.org It typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine. This can be performed in a stepwise or a direct, one-pot manner. ineosopen.org

In the context of pyrazole chemistry, reductive amination has been successfully employed for the synthesis of various amine derivatives. For instance, the reductive amination of 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes with different amines has been studied, showcasing its utility in introducing diverse functionalities to the pyrazole core. ineosopen.org Similarly, an efficient one-pot, two-step synthesis of a N-pyrazolyl amine has been reported via a reductive amination protocol involving a solvent-free condensation followed by reduction. researchgate.net

Derivatization Approaches of this compound

The primary amine group of this compound is a key functional handle for further molecular elaboration. Various derivatization strategies can be employed to introduce a wide range of substituents, thereby modulating the compound's physicochemical and biological properties.

Amine Functionalization via Substitution Reactions

The nucleophilic nature of the amino group in aminopyrazoles allows for functionalization through substitution reactions. A general method for the preparation of N-alkyl and N-aryl substituted pyrazoles involves the direct reaction of primary aliphatic or aromatic amines with diketones, utilizing an electrophilic amination reagent. acs.orgnih.gov This approach is practical due to its short reaction times and the use of commercially available starting materials. nih.gov

Furthermore, the amino group of 5-aminopyrazoles can undergo diazotization followed by Sandmeyer-type reactions to introduce halogens. For example, treatment with tert-butyl nitrite (B80452) and iodine can furnish the corresponding iodopyrazole. acs.org This transformation opens up possibilities for subsequent cross-coupling reactions.

Condensation Reactions with Carbonyl Compounds for Imine Intermediate Formation

The reaction of the primary amine of this compound with carbonyl compounds such as aldehydes and ketones readily forms imine intermediates, also known as Schiff bases. researchgate.netineosopen.org This condensation reaction is a fundamental transformation in organic chemistry and serves as a gateway to a variety of other functional groups. vanderbilt.edu

The formation of these imine intermediates is often the first step in reductive amination protocols, where the C=N double bond is subsequently reduced to a C-N single bond. researchgate.netineosopen.org The stability and reactivity of the formed imine can be influenced by the nature of the carbonyl compound and the reaction conditions. For example, the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde (B72084) in methanol (B129727) using magnesium sulfate (B86663) as a drying agent efficiently yields the corresponding N-pyrazolyl imine. researchgate.net

| Pyrazole Derivative | Carbonyl Compound | Intermediate | Reaction Type | Reference |

| This compound | Aldehyde/Ketone | Imine (Schiff Base) | Condensation | researchgate.netineosopen.org |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 2-pyridinecarboxaldehyde | N-pyrazolyl imine | Condensation | researchgate.net |

Sulfonamidation Reactions and Analogous Modifications in Pyrazole Systems

Sulfonamidation of pyrazole systems represents a key modification to introduce the sulfonyl group, which is prevalent in many biologically active molecules. The reaction typically involves the treatment of an amino-pyrazole with a sulfonyl chloride in the presence of a base. nih.gov

A general scheme for the synthesis of pyrazole-based sulfonamides involves the condensation of a pyrazole amine, such as ampyrone, with various benzene (B151609) sulfonyl chlorides. nih.gov The resulting N–H asymmetric stretching vibrations are typically observed in the range of 3159–3022 cm⁻¹, while the asymmetric and symmetric SO₂ stretching vibrations appear as strong absorption bands at 1321–1305 cm⁻¹ and 1161–1147 cm⁻¹, respectively. nih.gov The presence of a band near 900 cm⁻¹ is indicative of the S–N group of the sulfonamide. nih.gov

In a specific example, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate was synthesized by reacting (E)-ethyl 2-cyano-3-ethoxyacrylate with 4-methylbenzenesulfonohydrazide (B56588) in ethanol (B145695) at reflux. nih.govresearchgate.net This reaction proceeds regiospecifically to yield the desired N-sulfonylated pyrazole. nih.gov

Table 1: Spectroscopic Data for Pyrazole-Based Sulfonamides nih.gov

| Spectral Data | Wavenumber (cm⁻¹) |

| N–H asymmetric stretching | 3159–3022 |

| Asymmetric SO₂ stretching | 1321–1305 |

| Symmetric SO₂ stretching | 1161–1147 |

| S–N group stretching | ~900 |

Synthesis of Related Pyrazol-5-amine Derivatives and Analogues

The versatile reactivity of the pyrazol-5-amine core allows for the synthesis of a wide array of derivatives and fused heterocyclic systems.

Oxidative Dehydrogenative Couplings to Azopyrroles

A novel and efficient method for the synthesis of azopyrrole derivatives involves the oxidative dehydrogenative coupling of pyrazol-5-amines. nih.govnih.govacs.orgfigshare.comacs.org This strategy can proceed through two distinct pathways depending on the catalytic system employed. acs.org

One pathway involves an iodine-catalyzed reaction that simultaneously forms C-I and N-N bonds through intermolecular iodination and oxidation, leading to iodo-substituted azopyrroles. nih.govacs.org A second approach utilizes a copper-catalyzed oxidative coupling of pyrazol-5-amines to directly yield azopyrroles. nih.govacs.org These reactions are lauded for their mild conditions and high bond-forming efficiency. nih.gov A variety of substituted pyrazol-5-amines can be successfully converted into the corresponding heteroaryl azo compounds using this methodology. acs.org

Annulation Reactions for Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-c]isothiazoles, Pyrazolo[3,4-d]thiazoles)

The pyrazol-5-amine scaffold serves as a key building block for the construction of fused heterocyclic systems like pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles.

The reaction of 1H-pyrazol-5-amines with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) provides a route to both pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles. ucy.ac.cyacs.org The product distribution can be influenced by the reaction conditions. For N-1 methylated pyrazoles, acidic conditions favor the formation of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines, while basic conditions promote the synthesis of 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles. ucy.ac.cyacs.org Subsequent thermolysis of the dithiazolylidene intermediate leads to the formation of 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles. ucy.ac.cyacs.org

Furthermore, pyrazolo[3,4-d]thiazole derivatives can be synthesized through the cyclization of precursors like thiosemicarbazides with α,β-unsaturated carbonyl compounds or via condensation reactions between hydrazines and thiazole (B1198619) derivatives. evitachem.com A two-step synthesis of substituted dihydro-1H-pyrazolo[3,4-d]thiazoles has been described starting from 4-thiazolidinones. researchgate.net This involves treatment with Lawesson's reagent and dimethylformamide-dimethylacetal, followed by condensation with hydrazine derivatives. researchgate.net

The reaction of 4-aryl-5-aminopyrazoles with various aldehydes in strongly acidic media can lead to the formation of pyrazolo[3,4-c]isoquinoline derivatives through a process similar to the Pictet-Spengler condensation. worktribe.comresearchgate.net

Methodologies for Chiral Derivatives and Enantioselective Synthesis

The development of enantioselective methods for the synthesis of chiral pyrazole derivatives is a significant area of research. rsc.org

Catalytic asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines, and this has been applied to pyrazole systems. acs.org For instance, a variety of substituted pyrazolidinones have been synthesized with high enantiomeric excess (up to 95–96% ee) using a chiral palladium catalyst. acs.org

Chiral squaramide catalysts have been effectively used in the enantioselective Michael addition of pyrazolin-5-ones to 3-nitro-2H-chromenes, affording chiral heterocyclic systems containing both chroman and pyrazolone (B3327878) moieties with high yields and enantioselectivities. nih.gov Similarly, a bifunctional squaramide-catalyzed reaction of pyrazolin-5-ones with in situ generated o-quinone methides provides a route to chiral pyrazolones with high enantioselectivities. acs.org

The enantioselective alkynylation of pyrazole-4,5-diones using a copper(I) complex with a chiral phosphine (B1218219) ligand yields 4-alkynyl-4-hydroxypyrazolones in good yields and excellent enantioselectivities. thieme-connect.com Another approach involves the enantioselective addition of benzyl (B1604629) but-3-ynoates to pyrazole-4,5-dione ketimines catalyzed by a chiral Cu(I) complex, resulting in 4-allenyl-4-Boc-aminopyrazolones. thieme-connect.com

Advanced Spectroscopic and Analytical Characterization of 1 Ethyl 4 Methyl 1h Pyrazol 5 Amine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the carbon-hydrogen framework of an organic molecule. For 1-Ethyl-4-methyl-1H-pyrazol-5-amine, a combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The predicted signals for this compound are assigned based on the electronic effects of the pyrazole (B372694) ring and its substituents. The ethyl group attached to the nitrogen (N1) will exhibit a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The methyl group at the C4 position will appear as a singlet, as will the single proton on the pyrazole ring (C3-H). The amine (-NH₂) protons typically appear as a broad singlet.

Table 1: Predicted ¹H NMR Signal Assignment for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| C3-H | ~7.2-7.4 | Singlet (s) | - | 1H |

| N-CH₂-CH₃ | ~3.9-4.1 | Quartet (q) | ~7.2 | 2H |

| NH₂ | ~3.5-5.0 (broad) | Singlet (s) | - | 2H |

| C4-CH₃ | ~1.9-2.1 | Singlet (s) | - | 3H |

| N-CH₂-CH₃ | ~1.3-1.5 | Triplet (t) | ~7.2 | 3H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The pyrazole ring carbons (C3, C4, C5) will resonate in the aromatic/heteroaromatic region, with their specific shifts influenced by the amino, ethyl, and methyl substituents. The carbons of the ethyl and methyl groups will appear in the aliphatic (upfield) region.

Table 2: Predicted ¹³C NMR Signal Assignment for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5 | ~148-152 |

| C3 | ~135-139 |

| C4 | ~105-110 |

| N-CH₂-CH₃ | ~40-45 |

| N-CH₂-CH₃ | ~14-16 |

| C4-CH₃ | ~9-11 |

A DEPT-135 experiment is instrumental in differentiating carbon signals based on the number of attached protons. For this compound, this technique would confirm the assignments made in the standard ¹³C NMR spectrum.

Positive Signals: Methine (CH) and methyl (CH₃) carbons. This would include the C3, C4-CH₃, and N-CH₂-CH₃ carbons.

Negative Signals: Methylene (CH₂) carbons. This would correspond to the N-CH₂-CH₃ carbon.

Absent Signals: Quaternary carbons (C). The C4 and C5 carbons would not appear in a DEPT-135 spectrum, confirming their substitution.

Two-dimensional NMR techniques are essential for confirming the precise connectivity of the molecule, distinguishing it from its isomers, such as 1-ethyl-5-methyl-1H-pyrazol-4-amine.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). The most significant correlation for this molecule would be between the methylene (δ ~3.9-4.1 ppm) and methyl (δ ~1.3-1.5 ppm) protons of the ethyl group, confirming its presence.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It allows for the definitive pairing of the ¹H and ¹³C NMR signals listed in Tables 1 and 2. For example, the singlet at δ ~7.2-7.4 ppm would correlate with the carbon signal at δ ~135-139 ppm, confirming the C3-H assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for confirming the substitution pattern of the pyrazole ring. It shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). Key expected correlations for this compound would include:

A correlation between the protons of the C4-methyl group (δ ~1.9-2.1 ppm) and carbons C3, C4, and C5.

A correlation between the methylene protons of the N1-ethyl group (δ ~3.9-4.1 ppm) and the C5 carbon (δ ~148-152 ppm). This correlation is crucial for confirming that the ethyl group is on N1 and the amino group is at C5.

A correlation between the C3-H proton (δ ~7.2-7.4 ppm) and carbons C4 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space. It could show a spatial correlation between the N1-ethyl group protons and the C5-amino group protons, further supporting the structural assignment.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. For this compound (C₆H₁₁N₃), the exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimental value.

Molecular Formula: C₆H₁₁N₃

Monoisotopic Mass: 125.0953 g/mol uni.luuni.lu

Predicted [M+H]⁺: 126.1026

An experimental HRMS value matching this predicted mass to within a few parts per million (ppm) would unequivocally confirm the molecular formula.

The fragmentation pattern in an MS experiment would likely involve characteristic losses. Plausible fragmentation could include the loss of ethene (C₂H₄, mass 28) via a McLafferty-type rearrangement from the N-ethyl group, or the loss of an ethyl radical (•C₂H₅, mass 29). Subsequent fragmentation of the pyrazole ring would also be expected.

Electron Ionization Mass Spectrometry (EIMS)

The molecular ion peak (M+) would be expected at an m/z of 125. The primary fragmentation pathways would likely involve the cleavage of the substituents from the pyrazole ring. A common fragmentation would be the loss of the ethyl group (–C2H5), resulting in a fragment ion at m/z 96. Another expected fragmentation is the loss of a methyl radical (–CH3) from the 4-position, leading to a fragment at m/z 110. Cleavage of the N-N bond in the pyrazole ring, a characteristic fragmentation for N-substituted pyrazoles, would also contribute to the spectrum.

For comparison, the GC/MS analysis of a more complex related compound, Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, shows significant fragmentation, indicating the susceptibility of the pyrazole core and its substituents to break down under electron impact. nih.govresearchgate.net Predicted Collision Cross Section (CCS) values, which relate to the ion's shape and size, have been calculated for adducts of this compound, such as [M+H]+ and [M+Na]+. uni.luuni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 126.10258 | 124.9 |

| [M+Na]+ | 148.08452 | 134.6 |

| [M-H]- | 124.08802 | 126.1 |

| [M+K]+ | 164.05846 | 133.1 |

| Data sourced from computational predictions. uni.luuni.luuni.lu |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Bond Vibrations

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its amine, alkyl, and pyrazole ring structures.

Although a specific experimental spectrum for this compound is not available, the expected vibrational frequencies can be inferred from its structure and from the spectra of similar pyrazole derivatives. The primary amine (NH2) group would produce characteristic symmetric and asymmetric stretching vibrations. The ethyl and methyl groups would show C-H stretching and bending vibrations. The pyrazole ring itself has a unique fingerprint region with contributions from C=N, C=C, and C-N stretching vibrations.

For instance, the FT-IR spectrum of the related compound 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline confirmed the presence of N-H stretches at 3328 cm⁻¹ and 3448 cm⁻¹ and aromatic ring vibrations around 1626 cm⁻¹. mdpi.com Similarly, Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate shows bands for N-H stretching at 3480 cm⁻¹ and C=N stretching at 1615 cm⁻¹. researchgate.net

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amine (N-H) | Scissoring Bend | 1590 - 1650 |

| Alkyl (C-H) | Stretch | 2850 - 2960 |

| Alkyl (C-H) | Bend | 1375 - 1465 |

| Pyrazole Ring (C=N) | Stretch | ~1615 |

| Pyrazole Ring (C=C) | Stretch | ~1500 - 1580 |

| Pyrazole Ring (C-N) | Stretch | ~1300 - 1400 |

| These are approximate ranges based on the analysis of related compounds. researchgate.netmdpi.comresearchgate.net |

Crystallographic Analysis

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in the searched literature, extensive crystallographic data exists for analogous pyrazole compounds, providing a strong basis for understanding its likely solid-state conformation.

Table 3: Crystallographic Data for Analagous Pyrazole Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | Monoclinic | P21/n | a = 6.2787 Å, b = 15.4361 Å, c = 15.2714 Å, β = 96.263° | researchgate.net |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Monoclinic | P21/c | a = 12.141 Å, b = 13.934 Å, c = 7.2777 Å, β = 97.816° | bohrium.comresearchgate.net |

| 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | Triclinic | P-1 | a = 7.2282 Å, b = 8.1691 Å, c = 9.8787 Å, α = 70.384°, β = 87.794°, γ = 79.160° | iucr.org |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Salt Bridges)

The way molecules pack in a crystal lattice is governed by intermolecular forces. For this compound, the primary amine group is a key player, capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atoms within the pyrazole ring can also act as hydrogen bond acceptors.

Crystal structure analyses of similar compounds consistently show the importance of hydrogen bonding in their solid-state structures. In the crystal of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, intermolecular N-H···O hydrogen bonds link molecules into chains. researchgate.net In 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, molecules form dimers via O-H···O hydrogen bonds and are further linked by N-H···O interactions. iucr.org

Besides hydrogen bonding, π–π stacking interactions between the pyrazole rings of adjacent molecules are also a significant stabilizing force observed in related structures. researchgate.net Weaker C-H···π interactions, where an alkyl or aromatic C-H bond interacts with the π-system of a pyrazole ring, are also commonly observed. bohrium.comnih.gov It is highly probable that the crystal structure of this compound is stabilized by a network of N-H···N hydrogen bonds and potentially C-H···π interactions, leading to a stable, three-dimensional supramolecular architecture.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity. For this compound, a combination of methods would be employed.

Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of a synthesis reaction. For related pyrazole syntheses, TLC plates are often developed using a mobile phase consisting of a mixture of hexane (B92381) and ethyl acetate (B1210297), allowing for the separation of the product from starting materials and byproducts. nih.gov

For purification on a larger scale, column chromatography is the method of choice. A silica (B1680970) gel column is typically used as the stationary phase, with a gradient of ethyl acetate in hexanes as the eluent to separate the target compound. nih.gov

For purity analysis, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are standard. These methods often utilize a reversed-phase C18 column. sigmaaldrich.com Coupling the liquid chromatograph to a mass spectrometer (LC-MS) provides a powerful analytical tool, confirming both the retention time and the mass-to-charge ratio of the compound, which is a common practice for the characterization of such heterocyclic molecules. bldpharm.combldpharm.combldpharm.combldpharm.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For this compound, a reverse-phase HPLC method is typically employed, utilizing a non-polar stationary phase and a polar mobile phase.

Research Findings:

The separation of pyrazole derivatives is commonly achieved using a C18 column, which provides excellent resolution for this class of compounds. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier such as phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com For instance, the analysis of structurally similar compounds like Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate has been successfully performed using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com The detection is typically carried out using a UV detector at a wavelength where the pyrazole ring exhibits strong absorbance.

Below is a hypothetical, yet representative, data table outlining the parameters for an HPLC analysis of this compound, extrapolated from methods used for similar pyrazole compounds.

| Parameter | Value | Source |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | sielc.comsielc.com |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) with 0.1% Formic Acid | sielc.com |

| Flow Rate | 1.0 mL/min | General HPLC practice |

| Column Temperature | Ambient (e.g., 25 °C) | General HPLC practice |

| Detection | UV at 254 nm | General HPLC practice |

| Injection Volume | 10 µL | General HPLC practice |

This table presents a typical HPLC method for pyrazole derivatives; specific parameters for this compound would require experimental optimization.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective method for identifying and quantifying compounds. This technique is particularly valuable for the characterization of novel pyrazole derivatives. nih.gov

Research Findings:

In LC-MS analysis of pyrazole compounds, the chromatographic conditions are often similar to those used in HPLC, but with the critical difference that the mobile phase must be compatible with the mass spectrometer's ion source. Therefore, volatile buffers and acids, such as formic acid or ammonium (B1175870) formate, are used instead of non-volatile ones like phosphoric acid. sielc.com Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operating in positive ion mode to protonate the basic nitrogen atoms in the pyrazole ring, leading to the formation of the [M+H]⁺ ion. uni.lu The mass analyzer can then be used to confirm the molecular weight of the compound and, in tandem MS (MS/MS) mode, to obtain structural information through fragmentation patterns. mdpi.comnih.gov

The following table outlines plausible LC-MS parameters for the analysis of this compound.

| Parameter | Value | Source |

| Liquid Chromatograph | HPLC or UPLC system | nih.gov |

| Column | C18, 2.1 x 50 mm, 2.7 µm particle size | sigmaaldrich.com |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | sielc.com |

| Flow Rate | 0.4 mL/min | General LC-MS practice |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | uni.lu |

| Mass Analyzer | Quadrupole or Ion Trap | mdpi.com |

| Scan Mode | Full Scan (for identification) and Selected Ion Monitoring (for quantification) | General LC-MS practice |

This table illustrates a general LC-MS method suitable for pyrazole derivatives. Method development and validation are necessary for the specific analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity.

Research Findings:

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures. For pyrazole derivatives, a UPLC method would offer significant advantages in terms of throughput and efficiency, especially for the analysis of complex mixtures or for high-throughput screening. The use of smaller particle columns allows for shorter run times without sacrificing resolution. sielc.com The mobile phases and column chemistries are similar to those used in HPLC, with C18 being a common choice.

A representative UPLC method for this compound is detailed in the table below.

| Parameter | Value | Source |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | sielc.com |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | sielc.com |

| Flow Rate | 0.6 mL/min | General UPLC practice |

| Column Temperature | 40 °C | General UPLC practice |

| Detection | Photodiode Array (PDA) and/or Mass Spectrometry | General UPLC practice |

| Injection Volume | 2 µL | General UPLC practice |

This table provides an example of a UPLC method that would be suitable for the analysis of this compound, based on methods for related compounds. Specific conditions would need to be empirically determined.

Mechanistic Insights and Reaction Dynamics of 1 Ethyl 4 Methyl 1h Pyrazol 5 Amine Transformations

Elucidation of Reaction Mechanisms in Amidation and Condensation Reactions

The amino group at the C5 position of 1-Ethyl-4-methyl-1H-pyrazol-5-amine is a key functional group that readily participates in amidation and condensation reactions.

Amidation Reactions: Amidation of this compound with acylating agents such as acyl chlorides or anhydrides is expected to proceed via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride ion) to form the corresponding N-acylated pyrazole (B372694). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Condensation Reactions: Condensation reactions of this compound with carbonyl compounds, such as aldehydes and ketones, lead to the formation of imines, also known as Schiff bases. The reaction is generally acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the imine. For instance, the reaction with an aldehyde would form an N-(1-ethyl-4-methyl-1H-pyrazol-5-yl)imine intermediate. rsc.org These imine intermediates can be stable compounds or can be transient species that undergo further intramolecular reactions.

A notable application of such condensation reactions is in the synthesis of fused heterocyclic systems. For example, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones can lead to the formation of pyrazolo[3,4-b]pyridines. nih.gov The proposed mechanism for this transformation involves a sequence of a Michael addition of the C4-carbanion of the pyrazole to the β-carbon of the unsaturated ketone, followed by cyclization, dehydration, and aromatization. nih.gov

Kinetic Studies of Derivatization Pathways

Detailed kinetic studies specifically for the derivatization of this compound are not extensively reported in the available literature. However, general principles of reaction kinetics for amidation and condensation reactions can be applied.

The rate of amidation would be influenced by the electrophilicity of the acylating agent and the nucleophilicity of the pyrazole's amino group. Electron-withdrawing groups on the acylating agent would increase the reaction rate, while steric hindrance around the carbonyl group would decrease it.

The table below illustrates typical reaction conditions and yields for the synthesis of related substituted pyrazoles, which can provide an indication of the reaction kinetics.

| Reactants | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl cyanoacetate (B8463686), Phenyl isothiocyanate, Methyl iodide, Methylhydrazine | Ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate | DMF, NaH, rt, then 80°C | 70 | nih.gov |

| Diethyl [(dimethylamino)methylene]malonate, Arylhydrazine | Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylate | Acid-catalyzed transamination, then base-catalyzed cyclization | 60-86 | nih.gov |

| Phenylacetylene, Aromatic aldehydes, Hydrazines | 3,5-Disubstituted pyrazole | One-pot, I2 | High | nih.gov |

Influence of Substituents on Reaction Selectivity and Yield

The ethyl group at the N1 position and the methyl group at the C4 position of this compound exert both electronic and steric influences on its reactivity.

Electronic Effects: The ethyl group is an electron-donating group, which increases the electron density of the pyrazole ring, potentially enhancing the nucleophilicity of the C5-amino group. Conversely, the presence of electron-withdrawing groups on a reacting partner, such as an aryl ring in a condensation reaction, can increase the electrophilicity of the carbonyl carbon and lead to higher yields. nih.gov For instance, in the synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, electronegative substituents on the benzamide (B126) moiety were found to increase the potency of the compounds as allosteric modulators. researchgate.net

Steric Effects: The bulkiness of substituents can play a crucial role in determining the reaction pathway and yield. For example, in the reaction of 5-aminopyrazoles with β-dicarbonyl compounds, a bulky substituent at the R1 position of the pyrazole can hinder the electrophilic aromatic substitution at the C4 position, making an alternative aza-Michael addition at the N1 position competitive. nih.gov The ethyl group at N1 and the methyl group at C4 of the title compound are relatively small, but their steric influence should be considered, especially when reacting with bulky reagents.

Regioselectivity and Stereoselectivity in Synthetic Routes

Regioselectivity: The synthesis of substituted pyrazoles often leads to the formation of regioisomers. The regioselectivity is highly dependent on the reaction conditions, including the nature of the substituents, the solvent, and the catalyst. For instance, in the reaction of β-aminoenones with alkyl hydrazines, high regioselectivity was achieved when the β-position of the enone had a less bulky substituent. nih.gov The use of fluorinated alcohols as solvents has also been shown to dramatically increase the regioselectivity in pyrazole formation.

In the case of this compound, the positions of the substituents are fixed. However, when this compound is used as a building block, the inherent electronic and steric properties will direct the regioselectivity of further functionalization. For example, electrophilic attack is generally favored at the C4 position of the pyrazole ring if it is unsubstituted. nih.gov Since the C4 position in the title compound is already substituted with a methyl group, electrophilic substitution would be directed elsewhere, or C-H activation might be required.

The table below shows examples of regioselective synthesis of pyrazole derivatives.

| Reactants | Major Product | Minor Product | Conditions | Reference |

|---|---|---|---|---|

| β-Aminoenones, Alkyl hydrazines | 1,3,5-Trialkylpyrazoles | 1,3,5-Trialkylpyrazoles (isomer) | DMSO, varied substituents | nih.gov |

| Tautomeric pyrazole, Ethyl iodide | Ethyl 5-(N-Boc-piperidinyl)-1-ethyl-1H-pyrazole-4-carboxylate | - | KOH, DMF | ktu.edu |

Stereoselectivity: While the core pyrazole ring is planar and achiral, stereoselectivity becomes a factor when chiral centers are introduced during derivatization. For instance, the synthesis of pyrazole derivatives with a chiral center attached to the nitrogen atom has been achieved using chiral auxiliaries. There are no inherent chiral centers in this compound, but stereoselective transformations could be performed on its derivatives.

Investigation of Reaction Intermediates (e.g., N-(5-pyrazolyl)imine)

The formation of imine intermediates, specifically N-(1-ethyl-4-methyl-1H-pyrazol-5-yl)imine, is a key step in the condensation reactions of this compound with carbonyl compounds. While these intermediates are often transient and not isolated, their existence is inferred from the final products and mechanistic considerations.

For example, the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles is proposed to proceed through an imine intermediate which then undergoes intramolecular cyclization. europeanreview.org The formation of N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines from nitrile imines and thioazlactones also points to the formation and reactivity of pyrazolyl-imine structures.

The general mechanism for enamine formation, which is closely related to imine formation, involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the amine. masterorganicchemistry.com This forms a tetrahedral intermediate which then eliminates water to form the iminium ion. Deprotonation at the α-carbon then leads to the enamine. In the case of a primary amine like this compound, deprotonation of the nitrogen in the iminium ion intermediate would lead to the final imine product.

The study of such reactive intermediates is crucial for understanding reaction mechanisms and for designing new synthetic routes to complex heterocyclic systems based on the this compound scaffold.

Theoretical and Computational Chemistry Studies on 1 Ethyl 4 Methyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

Geometric Optimization and Conformational Analysis

A crucial first step in any computational study is the determination of the molecule's most stable three-dimensional structure. Geometric optimization calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of 1-Ethyl-4-methyl-1H-pyrazol-5-amine. Conformational analysis would further explore the energy landscape of the molecule, identifying different stable rotamers, particularly around the ethyl group, and the energy barriers between them. For similar pyrazole (B372694) derivatives, these studies often reveal a near-planar pyrazole ring, with the substituents adopting specific orientations to minimize steric hindrance.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, while the LUMO would likely be distributed across the pyrazole ring.

A representative data table for this section, if data were available, would look like this:

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Calculation of Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's tendency to attract electrons, its resistance to deformation of its electron cloud, and its propensity to act as an electrophile.

A typical data table for these descriptors would be:

| Descriptor | Value (eV) |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Electrophilicity (ω) | Data not available |

Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a time-resolved picture of a molecule's motion and interactions with its environment. An MD simulation of this compound would reveal the flexibility of the molecule, particularly the dynamics of the ethyl and methyl groups. In a simulated solvent environment, MD can also be used to study intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules, which are crucial for understanding its solubility and behavior in solution.

Prediction and Verification of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict spectroscopic data. Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental spectra to confirm the molecular structure. Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in experimental infrared (IR) and Raman spectra. For pyrazole derivatives, characteristic vibrational modes include N-H stretching of the amine group, C-H stretching of the alkyl and aromatic groups, and various ring stretching and bending modes.

A comparative data table for predicted and experimental spectroscopic data would be structured as follows:

Table: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Predicted | Experimental |

|---|---|---|

| e.g., N-H | Data not available | Data not available |

| e.g., C-H (ring) | Data not available | Data not available |

| e.g., CH₂ (ethyl) | Data not available | Data not available |

| e.g., CH₃ (ethyl) | Data not available | Data not available |

Investigation of Non-Linear Optical (NLO) Properties through Theoretical Methods

Molecules with significant charge separation and delocalized electrons can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Theoretical calculations can predict the first-order hyperpolarizability (β), a key indicator of a molecule's NLO response. For pyrazole derivatives, the presence of both electron-donating (amino) and electron-withdrawing (pyrazole ring) moieties can lead to intramolecular charge transfer, a prerequisite for significant NLO activity.

Advanced Research Applications and Potential of 1 Ethyl 4 Methyl 1h Pyrazol 5 Amine in Interdisciplinary Fields

Role in Medicinal Chemistry Research and Drug Discovery Programs

The aminopyrazole scaffold is a well-established pharmacophore in modern drug discovery, and 1-Ethyl-4-methyl-1H-pyrazol-5-amine represents a key starting material for the synthesis of a multitude of biologically active molecules. Its versatility allows for the generation of diverse chemical libraries, which are essential for screening and identifying novel therapeutic agents.

Exploration as Lead Compounds for Therapeutic Development

While specific studies on this compound as a lead compound are not extensively documented in publicly available literature, the broader class of 5-aminopyrazoles has been widely investigated for its therapeutic potential. These compounds have been identified as promising starting points for the development of drugs targeting a variety of diseases. The ethyl and methyl substitutions on the pyrazole (B372694) ring of this specific compound offer a unique lipophilic and steric profile that can be exploited to fine-tune its interaction with biological targets.

Recent research on aminopyrazole derivatives has highlighted their potential in developing novel treatments for a range of conditions. For instance, a 2023 review emphasized the significance of the aminopyrazole framework in medicinal chemistry, noting its presence in various compounds with demonstrated biological activity. The structural features of this compound make it an attractive candidate for inclusion in screening libraries aimed at discovering new lead compounds.

Studies on Enzyme Inhibition Mechanisms

The aminopyrazole core is a key feature in numerous enzyme inhibitors. Although direct enzyme inhibition studies for this compound are not widely reported, its structural analogues have shown significant inhibitory activity against various enzymes, particularly kinases. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation.

The pyrazole ring can act as a bioisostere for other heterocyclic systems found in known enzyme inhibitors, and the amino group provides a critical interaction point within the active site of many enzymes. For example, structure-activity relationship (SAR) studies on pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from aminopyrazoles, have led to the discovery of potent multikinase inhibitors. nih.gov These studies demonstrate that modifications to the pyrazole scaffold, such as the ethyl and methyl groups present in this compound, can significantly influence the potency and selectivity of enzyme inhibition.

Investigation of Receptor Interaction Modulation

Similar to their role in enzyme inhibition, aminopyrazole derivatives are also explored for their ability to modulate the activity of various cell surface and nuclear receptors. The specific substitution pattern of this compound provides a foundation for designing ligands with tailored affinities for different receptors. A patent for bicyclic aza compounds as muscarinic M1 and/or M4 receptor agonists mentions this compound as a reactant in the synthesis of a key intermediate, highlighting its utility in creating molecules that interact with G-protein coupled receptors (GPCRs). researchgate.net

Precursors for Pyrazolo[4,3-d]pyrimidine Systems Relevant to Sildenafil (B151) Analogues

One of the most notable applications of aminopyrazoles is in the synthesis of pyrazolo[4,3-d]pyrimidines, a core structure in several phosphodiesterase type 5 (PDE5) inhibitors, including the well-known drug sildenafil. The synthesis of sildenafil analogues often involves the cyclization of an appropriately substituted aminopyrazole with a derivative of a carboxylic acid. This compound can serve as a crucial precursor in the creation of novel sildenafil analogues. The ethyl group at the N1 position of the pyrazole ring is a common feature in many potent PDE5 inhibitors.

The general synthetic route to these pyrazolo[4,3-d]pyrimidin-7-ones involves the condensation of the aminopyrazole with a suitable dicarbonyl compound or its equivalent. The structure-activity relationships of these analogues have been extensively studied to optimize their potency and selectivity. acs.org

Contributions to Proteomics Research

Currently, there is a lack of specific published research detailing the direct contributions of this compound to the field of proteomics. However, the broader class of pyrazole-containing compounds is of interest in chemical proteomics for the development of chemical probes to study protein function and interaction networks. Given its reactive amino group, this compound could potentially be functionalized to create affinity-based probes or activity-based probes for specific protein targets.

Development in Material Science for Novel Polymeric Architectures

In the realm of material science, pyrazole derivatives are recognized for their ability to act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials have diverse applications in areas such as catalysis, gas storage, and sensing. The nitrogen atoms of the pyrazole ring and the exocyclic amino group of this compound can coordinate with metal centers, making it a potential building block for novel polymeric architectures.

Applications in Photochemical Studies and Molecular Devices

The unique electronic properties of the pyrazole ring system, imparted by the adjacent nitrogen atoms, make its derivatives intriguing candidates for photochemical studies and the development of molecular devices. nih.gov While direct research on this compound in this context is not extensively documented, the broader class of pyrazole derivatives exhibits properties that suggest its potential utility in these advanced fields.

Photochemical Switches: The core principle of a photochemical switch involves the reversible transformation of a molecule between two or more stable states upon exposure to light of specific wavelengths. This photoisomerization can lead to significant changes in the molecule's physical and chemical properties. For instance, some pyrazoline derivatives, which are structurally related to pyrazoles, have demonstrated E/Z (trans-cis) photoisomerization, a behavior that is fundamental to photoswitching. researchgate.net The electronic characteristics of the pyrazole ring in a compound like this compound, influenced by its ethyl and methyl substituents and the crucial amine group, could be exploited to design novel photoswitches. The amine group, in particular, can act as an electron donor, potentially participating in intramolecular charge transfer (ICT) processes upon photoexcitation, which is a key mechanism in many molecular photoswitches. nih.gov

Light-Driven Molecular Motors: Light-driven molecular motors are sophisticated molecules designed to perform controlled, unidirectional rotary motion powered by light energy. nih.govnih.gov These motors are typically based on overcrowded alkene structures that undergo a cycle of photochemical isomerization and thermal relaxation steps to achieve a full 360° rotation. nih.govnih.gov While this compound itself is not a molecular motor, its pyrazole scaffold is a valuable building block. The amine functionality allows for its covalent integration into more complex molecular architectures, including the stator or rotor components of a molecular motor. nih.gov The pyrazole unit can influence the photophysical properties, such as absorption wavelengths and quantum yields, of the final motor assembly. scilit.com

The general photophysical properties of pyrazole derivatives, such as fluorescence and sensitivity to environmental polarity, are governed by phenomena like ICT and photoinduced electron transfer (PET). nih.gov These properties are foundational for creating molecules that respond to light in a controlled manner.

Table 1: Potential Photochemical Applications of Pyrazole Derivatives

| Application | Underlying Principle | Role of Pyrazole Moiety |

| Photochemical Switches | Photoisomerization (e.g., E/Z), Intramolecular Charge Transfer (ICT) | Influences electronic states and absorption properties; amine group can act as an electron donor. nih.govresearchgate.net |

| Fluorescent Probes | Changes in fluorescence (enhancement or quenching) upon interaction with a target analyte. | The pyrazole core is a stable and versatile fluorophore with tunable emission properties. nih.gov |

| Molecular Motors | Light-induced isomerization followed by thermal helix inversion. | Can be incorporated as a structural component to modulate the photophysical properties of the motor. nih.govnih.gov |

| Optoelectronic Devices | Fluorescence and charge-transfer properties. | Certain pyrazoloquinoxaline derivatives have been tested as luminophores in OLEDs. researchgate.net |

Utility in Agrochemical Research

The pyrazole scaffold is a "privileged structure" in agrochemical science, forming the core of numerous commercially successful herbicides, insecticides, and fungicides. researchgate.netnih.govnih.gov The consistent success of this heterocyclic system makes derivatives like this compound highly valuable starting points for the discovery of new crop protection agents.

The biological activity of pyrazole-based agrochemicals is highly dependent on the substitution pattern around the pyrazole ring. nih.gov The specific arrangement of the ethyl group at the N1 position, the methyl group at C4, and the amine at C5 in this compound provides a unique template for further chemical modification. The amine group is particularly significant as it offers a reactive handle for synthesizing a wide array of derivatives, such as amides, sulfonamides, and ureas, which are common functional groups in active agrochemical compounds.

Herbicides: Many pyrazole-containing compounds function as herbicides by inhibiting vital plant enzymes. A prominent target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org Researchers continuously design and synthesize novel pyrazole derivatives to find new HPPD inhibitors with improved efficacy and crop selectivity. acs.org For example, pyroxasulfone (B108660) is a leading pyrazole-based herbicide used for pre-emergence control of grass and broadleaf weeds. nih.gov While not a direct precursor, this compound could be used to generate analogs of such herbicides, where the amine group is elaborated to mimic the active structures.

Insecticides and Fungicides: The pyrazole ring is also integral to several classes of insecticides and fungicides. nih.gov The mechanism of action often involves the disruption of the insect's nervous system or the inhibition of fungal respiration. The structural features of this compound could be explored in the synthesis of compounds targeting these pathways.

Table 2: Prominent Pyrazole-Based Agrochemicals

| Compound Name | Type | Mode of Action/Target | Reference |

| Pyroxasulfone | Herbicide | Inhibition of very-long-chain fatty acid synthesis | nih.gov |

| Topramezone | Herbicide | 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor | acs.org |

| Mesotrione | Herbicide | 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor | acs.org |

| Cyantraniliprole | Insecticide | Ryanodine receptor modulator | nih.gov |

| Tebufenpyrad | Acaricide/Insecticide | Mitochondrial electron transport inhibitor (METI) | nih.gov |

| Fenpyroximate | Acaricide | Mitochondrial electron transport inhibitor (METI) | nih.gov |

| Tolfenpyrad | Insecticide | Mitochondrial electron transport inhibitor (METI) | nih.gov |

Role as Key Intermediates for Complex Organic Synthesis

The value of a chemical compound in synthetic chemistry is often determined by its ability to serve as a versatile and reliable building block for constructing more complex molecular targets. This compound is an excellent example of such a key intermediate, owing to its stable heterocyclic core and reactive functional group. nih.gov

The synthesis of polysubstituted pyrazoles is a cornerstone of medicinal and materials chemistry. nih.govmdpi.com The general synthetic strategies often involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a similar precursor. mdpi.com this compound itself is a product of such synthetic pathways and serves as a more advanced intermediate.

The primary amine (-NH2) at the C5 position is the most synthetically useful feature of the molecule. This group allows for a multitude of subsequent chemical transformations:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of new alkyl groups.

Diazotization: Conversion of the amine to a diazonium salt, which can then be replaced by a wide variety of other functional groups (e.g., halogens, hydroxyl, cyano).

Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines), which can be further modified.

These transformations enable chemists to readily expand upon the this compound core, creating large libraries of related compounds for screening in drug discovery and agrochemical research programs. nih.govnih.gov For instance, the synthesis of pyrazole derivatives containing quinazolinone moieties has been explored for potential analgesic and anti-inflammatory activities, starting from aminopyrazole precursors. nih.gov The ability to systematically modify the structure allows for the fine-tuning of a compound's biological activity and physical properties, a process known as structure-activity relationship (SAR) studies. nih.gov

Table 3: Common Synthetic Transformations of Aminopyrazoles

| Reaction Type | Reagents | Product Functional Group | Significance |

| Acylation | Acid chloride (R-COCl), Anhydride | Amide (-NHCOR) | Access to a wide range of biologically active amides. |

| Sulfonylation | Sulfonyl chloride (R-SO2Cl) | Sulfonamide (-NHSO2R) | Creation of potent enzyme inhibitors. |

| Condensation | Aldehyde (R-CHO), Ketone (R-CO-R') | Imine (Schiff Base) | Intermediate for further functionalization or synthesis of new heterocycles. |

| Diazotization / Sandmeyer Reaction | NaNO2, H+; then CuX | Halogen, -CN, -OH, etc. | Versatile method to introduce a wide array of substituents at the 5-position. |

Conclusion and Future Research Directions

Summary of Current Research Achievements for 1-Ethyl-4-methyl-1H-pyrazol-5-amine

Research directly focused on this compound is limited. However, the existing body of knowledge on pyrazole (B372694) derivatives provides a foundational understanding of its potential properties and applications. Pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, are recognized for their versatile biological activities and are core structures in many pharmaceuticals and agrochemicals. mdpi.comglobalresearchonline.net

The synthesis of aminopyrazoles is well-established, often involving the cyclocondensation of β-ketonitriles or related synthons with hydrazine (B178648) derivatives. mdpi.com Specifically for N-alkylated pyrazoles, a common synthetic route involves the alkylation of a pyrazole ring followed by functional group manipulations. For instance, the synthesis of the related compound 1-ethyl-1H-pyrazol-4-amine has been achieved through the alkylation of 4-nitropyrazole with ethyl iodide, followed by the reduction of the nitro group to an amine. chemicalbook.com It is plausible that a similar strategy could be employed for the synthesis of this compound.

While specific experimental data for this compound is not extensively reported in publicly available literature, its basic chemical properties have been documented.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H11N3 | uni.lu |

| Monoisotopic Mass | 125.0953 Da | uni.luuni.lu |

| CAS Number | 3702-13-4 |

The study of related compounds, such as 1-methyl-1H-pyrazole-5-carboxamide derivatives, has shown potent anthelmintic activity, highlighting the potential of this structural motif in medicinal chemistry. tcgls.com Furthermore, various substituted pyrazoles have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. nih.govnih.govmdpi.comnih.gov

Identification of Open Questions and Emerging Research Avenues

The limited specific research on this compound presents several open questions and opportunities for future investigation:

Definitive Synthesis and Characterization: A primary open question is the most efficient and regioselective synthesis of this compound. While general methods for pyrazole synthesis exist, an optimized and thoroughly characterized route for this specific isomer is needed. ijpsjournal.comresearchgate.net This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography to confirm its structure.

Biological Activity Screening: A significant emerging research avenue is the comprehensive biological screening of this compound. Given the broad spectrum of activities observed in related pyrazole derivatives, investigating its potential as an anti-inflammatory, analgesic, antimicrobial, or anticancer agent is a logical next step. globalresearchonline.netmdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: Once a baseline biological activity is identified, SAR studies would be crucial. This would involve the synthesis of analogues with modifications to the ethyl and methyl groups, as well as the amine functionality, to understand how these structural features influence its biological effects.

Chemical Reactivity Profile: A detailed investigation into the chemical reactivity of the amine and pyrazole ring is needed. This would explore its utility as a synthetic intermediate for the preparation of more complex molecules, such as fused heterocyclic systems. chim.it

Prospective Methodological Advancements and Interdisciplinary Collaborations

Future research on this compound would benefit from modern chemical methodologies and interdisciplinary approaches:

Advanced Synthetic Methodologies: The application of newer synthetic techniques, such as microwave-assisted synthesis or the use of ionic liquids as green solvents, could lead to more efficient and environmentally friendly production of this compound. mdpi.combohrium.com Flow chemistry could also be explored for scalable and controlled synthesis.

Computational Chemistry: Collaboration with computational chemists could provide valuable insights into the compound's electronic structure, reactivity, and potential interactions with biological targets. mdpi.com Molecular docking studies could predict binding affinities to various enzymes or receptors, guiding experimental screening efforts.

High-Throughput Screening: Collaboration with pharmacologists and biologists employing high-throughput screening methods would enable the rapid evaluation of this compound against a wide array of biological targets, accelerating the discovery of any potential therapeutic applications.

Materials Science: Interdisciplinary work with materials scientists could explore the potential of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs) or as a building block for functional organic materials, given the coordinating ability of the pyrazole and amine groups.

Broader Impact of this compound Research on Chemical Sciences

While currently a niche molecule, focused research on this compound could have a broader impact on the chemical sciences:

Expansion of Chemical Space: The synthesis and characterization of this and related novel pyrazole derivatives contribute to the expansion of known chemical space, providing new scaffolds for drug discovery and materials science.

Validation of Synthetic Methods: The application of established and novel synthetic methodologies to this specific target can help to validate and refine these methods, demonstrating their utility and limitations.

Understanding of Structure-Property Relationships: Detailed investigation of its chemical and biological properties will contribute to a deeper understanding of the structure-property relationships within the broader class of pyrazole compounds. This knowledge can inform the rational design of future molecules with desired characteristics.

Foundation for New Therapeutic Agents: Should this compound or its derivatives show significant biological activity, it could lay the foundation for the development of new therapeutic agents to address unmet medical needs. The pyrazole scaffold is a well-established pharmacophore, and the unique substitution pattern of this molecule could lead to novel mechanisms of action or improved pharmacological profiles. nih.govmdpi.com

Q & A

Q. Q1: What are the standard synthetic routes for 1-ethyl-4-methyl-1H-pyrazol-5-amine, and how are intermediates validated?

Methodological Answer: The compound is typically synthesized via cyclization of thiourea analogues or hydrazide precursors under controlled conditions (e.g., using phosphorus oxychloride at 120°C). Key intermediates like 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chlorides are generated through sequential steps: cyclization, formylation, oxidation, and acylation . Validation relies on spectral techniques (IR, / NMR) and X-ray crystallography to confirm regiochemistry and purity. For example, X-ray studies resolved ambiguities in regioisomer formation during thiourea-to-tetrazole conversions .

Advanced Synthesis: Optimizing Regioselectivity

Q. Q2: How can regioselectivity in pyrazole ring formation be controlled during synthesis?

Methodological Answer: Regioselectivity is influenced by substituent electronic effects and reaction conditions. For instance, halogenation of 4-methoxyphenyl precursors favors 1,4-disubstitution due to steric and electronic directing effects. Solvent-free cyclization with barbituric acids and aldehydes enhances regiocontrol, as demonstrated in pyrazolo-pyrimidine-dione syntheses . Advanced strategies include using bulky directing groups (e.g., 4-methoxybenzyl) to block undesired positions .

Basic Analytical Validation

Q. Q3: What spectroscopic methods are critical for confirming the structure of this compound derivatives?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., NH stretch at ~3300–3400 cm) .

- NMR : NMR resolves substituent positions (e.g., ethyl/methyl group splitting patterns), while NMR confirms carbonyl/aromatic carbons .

- Mass Spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 176 [M+H] for pyrimidinyl analogues) .

Advanced Data Contradictions

Q. Q4: How to resolve contradictions in biological activity data across structurally similar pyrazole derivatives?

Methodological Answer: Contradictions often arise from minor structural variations (e.g., substituent position or halogen type). For example:

- Antitubercular vs. Anticancer Activity : 4-Methoxyphenyl derivatives showed antitubercular IC values <1 µg/mL , while diarylpyrazoles with trifluoromethyl groups exhibited anticancer activity via tubulin inhibition .

- Resolution Strategy : Use structure-activity relationship (SAR) studies with systematic substitution (e.g., replacing ethyl with benzyl groups) and validate via in vitro assays (e.g., sea urchin embryo models for antitubulin activity) .

Basic Biological Screening

Q. Q5: What in vitro assays are suitable for preliminary evaluation of pyrazole amine bioactivity?

Methodological Answer:

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .

- Enzyme Inhibition : Carbonic anhydrase isoform assays (hCA I/II) using esterase activity methods .

Advanced Mechanistic Studies

Q. Q6: How to investigate the mechanism of tubulin inhibition by 1-ethyl-4-methylpyrazole derivatives?

Methodological Answer:

- In Vivo Models : Sea urchin embryo assays to observe mitotic arrest .

- Computational Docking : Molecular docking (e.g., Autodock Vina) into the colchicine-binding site of β-tubulin .

- Biophysical Validation : Surface plasmon resonance (SPR) to measure binding affinity to purified tubulin .

Basic Stability & Storage

Q. Q7: What storage conditions prevent degradation of pyrazole amine derivatives?

Methodological Answer:

- Temperature : Store at –20°C in anhydrous DMSO or ethanol .

- Light Sensitivity : Protect from UV light using amber vials .

- Hydrolysis Prevention : Avoid aqueous buffers unless stabilized (e.g., pH 7.4 PBS with 0.1% BSA) .

Advanced Reaction Engineering

Q. Q8: How to scale up pyrazole synthesis while maintaining yield and purity?

Methodological Answer:

- Process Optimization : Use factorial design (e.g., 2 experiments) to test variables: temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading .

- Continuous Flow Systems : Improve heat transfer and reduce side reactions in cyclization steps .

- In-line Analytics : PAT tools (e.g., FTIR probes) for real-time monitoring .

Basic Computational Modeling

Q. Q9: What computational methods predict the reactivity of 1-ethyl-4-methylpyrazole intermediates?

Methodological Answer:

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets to model electrophilic substitution pathways .

- Hammett Plots : Correlate substituent σ values with reaction rates (e.g., nitro vs. methoxy groups) .

Advanced Structural Analysis

Q. Q10: How to resolve ambiguities in X-ray crystallography data for pyrazole regioisomers?

Methodological Answer:

- High-Resolution Crystallography : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to distinguish electron density for ethyl vs. methyl groups .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···N bonds) to confirm packing motifs .

- Complementary Techniques : Pair XRD with solid-state NMR for disordered regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.